molecular formula C2F6FeO6S2 B1252563 Iron(II) Trifluoromethanesulfonate CAS No. 59163-91-6

Iron(II) Trifluoromethanesulfonate

Cat. No. B1252563
CAS RN: 59163-91-6
M. Wt: 354 g/mol
InChI Key: PGJLOGNVZGRMGX-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of iron(II) trifluoromethanesulfonate involves the reaction of iron metal with triflic acid in acetonitrile. The acetonitrile solvate form is commonly isolated from this reaction, which can further lose acetonitrile molecules under vacuum to form a stable, air-oxidation resistant product (Hagen, 2000).

Molecular Structure Analysis

The molecular structure of iron(II) trifluoromethanesulfonate complexes has been elucidated through various studies, showing the coordination of iron with different ligands. For example, studies have revealed the formation of complexes with tris(pyrazol-1-yl)methane, indicating high-temperature spin transitions accompanied by thermochromism in these compounds (Shakirova et al., 2011).

Chemical Reactions and Properties

Iron(II) trifluoromethanesulfonate serves as an efficient catalyst in various chemical reactions, including the challenging imination of sulfoxides, demonstrating its robustness and efficiency in facilitating sulfur imination reactions (Mancheño et al., 2009). Its catalytic capabilities are also highlighted in the synthesis of 2-phenylquinoline-4-carboxylic acid via the Doebner reaction, showcasing its utility in one-pot conditions with high atom economy (Halim et al., 2022).

Physical Properties Analysis

The physical properties of iron(II) trifluoromethanesulfonate complexes have been studied extensively. For instance, the spin-crossover behaviors and the structural changes associated with temperature variations provide insights into the dynamic properties of these compounds, facilitating their application in materials science and molecular electronics (Grunert et al., 2004).

Chemical Properties Analysis

The chemical properties of iron(II) trifluoromethanesulfonate, such as its role in the efficient decomposition of persistent organic pollutants like perfluorooctanoic acid, highlight its potential in environmental remediation applications. The activation of persulfate by iron-modified activated carbon in the presence of iron(II) trifluoromethanesulfonate leads to enhanced degradation and mineralization of pollutants, demonstrating the compound's versatility and utility in addressing environmental challenges (Lee et al., 2020).

Scientific Research Applications

1. Catalyst in Organic Synthesis

Iron(II) trifluoromethanesulfonate functions as a catalyst in various organic synthesis processes. For example, it has been used in the solvent-free synthesis of 3,4-dihydropyrimidinones and their sulfur analogues, as well as 1,4-dihydropyridines via Biginelli and Hantzsch condensation protocols. These reactions highlight its utility in facilitating multi-component coupling and synthesizing heterocyclic compounds (Adibi, Samimi, & Beygzadeh, 2007).

2. In Magnetic Studies

Iron(II) trifluoromethanesulfonate plays a role in the construction of single-molecule magnets. For instance, when combined with transition-metal trifluoromethanesulfonates, it helps create structures that exhibit magnetic behaviors such as antiferromagnetic and ferromagnetic exchange, contributing to advancements in magnetic materials research (Li et al., 2005).

3. In Sulfonylation Reactions

The compound is effective in catalyzing sulfonylation reactions, an important class of aromatic electrophilic substitutions. This application is significant in the field of synthetic organic chemistry, where sulfonyl groups and sulfones are pivotal synthons (Répichet et al., 1999).

4. Imination of Sulfoxides

Iron(II) trifluoromethanesulfonate has been identified as an efficient catalyst for the imination of sulfoxides. This process highlights its role in facilitating the transformation of various sulfoxides and sulfides into sulfoximines and sulfilimines, a reaction of interest in the development of sulfur-containing organic compounds (Mancheño, Dallimore, Plant, & Bolm, 2009).

5. Environmental Applications

Iron(II) trifluoromethanesulfonate has also been used in environmental applications, such as the microwave-hydrothermal decomposition of persistent organic pollutants like perfluorooctanoic acid. This demonstrates its potential in environmental remediation technologies (Lee et al., 2010).

Safety And Hazards

Iron(II) Trifluoromethanesulfonate can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

iron(2+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CHF3O3S.Fe/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJLOGNVZGRMGX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F6FeO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iron(II) Trifluoromethanesulfonate

CAS RN

59163-91-6
Record name Iron(II) trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The ligand (0.833 g, 2.5 mmol) and triethylamine (0.505 g, 5 mmol) are dissolved in acetonitrile (5 ml). To this is added a solution of hexakis(acetonitrile) iron (II) trifluoromethanesulfonate (1.5 g, 2.5 mmol) in acetonitrile (5 ml) to yield a dark red solution. Sodium thiocyanate (0.406 g, 5 mmol) is then added and the reaction stirred for a further hour. The solvent is then removed under reduced pressure and the resulting solid is recrystallized from methanol to produce red microcrystals. Yield: 0.65 g (50%). Anal. Calc. for Fe1C23H29N7S2: C, 52.76; H, 5.59 and N, 18.74. Found: C 52.96; H, 5.53; N, 18.55. A mass spectrum displays the expected molecular ion peak [for Fe1C22H29N6S1]+ at m/z=465. The 1H NMR (300 MHz, CD3CN) δ=1.70(AB,2H), 2.0 (AB,2H), 2.24 (s,3H), 2.39 (m,2H), 2.70 (m,4H),3.68 (m,4H), 3.95 (m,4H), 4.2 (AB,2H), 7.09 (d,2H), 7.19 (d,2H), 7.52 (t,1H), 7.61 (d,1H). The IR spectrum (KBr) of the spectrum shows peaks at 1608 cm−1(pyridine) and strong peaks at 2099 and 2037 cm−1(SCN−)
[Compound]
Name
ligand
Quantity
0.833 g
Type
reactant
Reaction Step One
Quantity
0.505 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
hexakis(acetonitrile) iron (II) trifluoromethanesulfonate
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.406 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
1(pyridine)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iron(II) Trifluoromethanesulfonate
Reactant of Route 2
Iron(II) Trifluoromethanesulfonate
Reactant of Route 3
Iron(II) Trifluoromethanesulfonate

Citations

For This Compound
129
Citations
BN Livesay, MP Shores - Inorganic Chemistry, 2021 - ACS Publications
In an effort to probe the impacts of speciation on spin-state switching, the synthesis and unique solution-phase magnetic properties of [(( TIPS C≡C) 3 tren)Fe(OTf) 2 ] (1) are described. …
Number of citations: 2 pubs.acs.org
H Nakazawa, M Itazaki, M Owaribe - Acta Crystallographica Section …, 2005 - scripts.iucr.org
In the title compound, [Fe(C5H5)(C4H9NSi)(CO)2](CF3SO3), the Fe atom is coordinated by two carbonyl groups, a trimethylsilylisocyanide ligand and a cyclopentadienyl ligand in a …
Number of citations: 5 scripts.iucr.org
D Lundberg, AS Ullström, P D'Angelo, I Persson - Inorganica chimica acta, 2007 - Elsevier
The structures of the solvated iron(II) and iron(III) ions have been studied in solution and solid state by extended X-ray absorption fine structure (EXAFS) in three oxygen donor solvents, …
Number of citations: 28 www.sciencedirect.com
H Nakazawa, M Itazaki, M Owaribe - Acta Crystallographica Section …, 2005 - scripts.iucr.org
In the title compound, [Fe(C5H5)(C4H9NSi)(C18H15P)(CO)](CF3SO3)·0.5CH2Cl2, the FeII atom is coordinated by carbonyl, triphenylphosphine, trimethylsilyl isocyanide and …
Number of citations: 2 scripts.iucr.org
AR Manning, CJ McAdam, AJ Palmer… - … Section E: Structure …, 2008 - scripts.iucr.org
The asymmetric unit of the title compound, [FeCo2(C5H5)2(C3H3S3)S(C18H15P)(CO)]CF3SO3, consists of a triangular irondicobalt cluster cation and a trifluoromethanesulfonate anion…
Number of citations: 1 scripts.iucr.org
KJ Meise - 2017 - search.proquest.com
An understanding of the molecular properties that influence highly-cooperative SCO behavior is critical in the development of new electronic materials. The purpose of this thesis work is …
Number of citations: 4 search.proquest.com
G Vos, RAG De Graaff, JG Haasnoot… - Inorganic …, 1984 - ACS Publications
[Fe3 (Ettrz) 6 (H20) 6](CF3S03) 6 (Ettrz= 4-ethyl-1, 2, 4-triazole) is a linear trinuclear coordination compound, in which the two pairs of metal centers are each linked by three 1, 2-…
Number of citations: 128 pubs.acs.org
S Napierała, K Muras, G Dutkiewicz, M Wałęsa-Chorab - Materials, 2021 - mdpi.com
The benzimidazole-based ligand containing polymerizable styrene group has been prepared via condensation of picolinaldehyde derivative containing styrene moiety and …
Number of citations: 3 www.mdpi.com
AF Stassen, O Roubeau, IF Gramage, J Linarès… - Polyhedron, 2001 - Elsevier
The synthesis and characterization of the spin transition compound hexakis(1-methyltetrazole-N 4 )iron(II) trifluoromethanesulfonate obtained from the reaction of 1-methyltetrazole and …
Number of citations: 45 www.sciencedirect.com
RR Dai, CW Ding, JY Zhou, RJ Wei, XZ Wang… - Inorganic …, 2021 - ACS Publications
A unique metal–organic framework (MOF) with tetrazole-padded helical channels has been successfully synthesized in one pot from iron(II) trifluoromethanesulfonate, 4-formylimidazole…
Number of citations: 3 pubs.acs.org

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